epi-Deoxynegamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

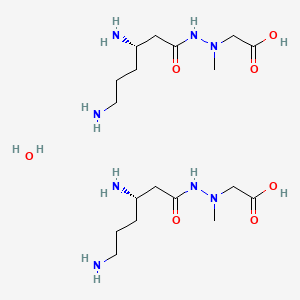

Epi-Deoxynegamycin, also known as this compound, is a useful research compound. Its molecular formula is C18H42N8O7 and its molecular weight is 482.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Epi-Deoxynegamycin has several key applications across various scientific fields:

- Medicinal Chemistry : It serves as a lead compound in the development of new readthrough agents aimed at treating genetic disorders.

- Genetics : The compound is studied for its efficacy in restoring protein expression in models of DMD and other diseases caused by nonsense mutations.

- Pharmaceutical Development : Its potential as a readthrough agent positions it as a candidate for drug formulation against genetic diseases.

Structure-Activity Relationship Studies

Numerous studies have focused on the structure-activity relationships (SAR) of this compound and its derivatives to enhance their potency:

- Basic Structure : this compound exhibits minimal antimicrobial activity but significant readthrough activity, differentiating it from traditional antibiotics like negamycin .

- Derivatives and Modifications : Research has shown that derivatives such as TCP-1109 and leucyl-3-epi-deoxynegamycin exhibit increased readthrough activities compared to the parent compound. For instance, TCP-1109 demonstrated four times higher activity against TGA-type PTCs than its predecessors .

- Prodrug Formulations : The development of prodrugs like TCP-199 has been explored to enhance bioavailability and efficacy in vivo. These formulations showed promising results in animal models, indicating low toxicity and effective readthrough capabilities .

Case Studies

Several studies illustrate the practical applications of this compound:

- Duchenne Muscular Dystrophy : In animal models (mdx mice), treatment with this compound derivatives led to restored dystrophin expression, demonstrating its potential as a therapeutic agent for DMD .

- Nonsense Mutation Disorders : Clinical evaluations have indicated that compounds derived from this compound can effectively treat various genetic disorders caused by nonsense mutations, with ongoing research aimed at optimizing their pharmacological profiles .

Table 1: Comparison of Readthrough Activities

| Compound | Readthrough Activity (Relative Units) | Antimicrobial Activity |

|---|---|---|

| This compound | 1.00 | None |

| TCP-1109 | 4.00 | None |

| Leucyl-3-Epi-Deoxynegamycin | 2.72 | None |

| (+)-Negamycin | 1.54 | Moderate |

Table 2: Summary of Structure-Activity Relationship Findings

| Modification | Change Description | Impact on Activity |

|---|---|---|

| Addition of 3-Amino Group | Enhances binding affinity | Increased readthrough activity |

| Prodrug Formulation | Esterification for improved delivery | Higher bioavailability |

| Carbon Chain Length Variation | Shortening chain length | Enhanced activity |

Eigenschaften

CAS-Nummer |

58773-34-5 |

|---|---|

Molekularformel |

C18H42N8O7 |

Molekulargewicht |

482.6 g/mol |

IUPAC-Name |

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid;hydrate |

InChI |

InChI=1S/2C9H20N4O3.H2O/c2*1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10;/h2*7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16);1H2/t2*7-;/m00./s1 |

InChI-Schlüssel |

XYCGQMDBAVZONU-UBKPKTQASA-N |

SMILES |

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O |

Isomerische SMILES |

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.O |

Kanonische SMILES |

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O |

Synonyme |

epi-deoxynegamycin epi-deoxynegamycin dihydrochloride epi-deoxynegamycin hydrochloride epi-deoxynegamycin, (R)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.